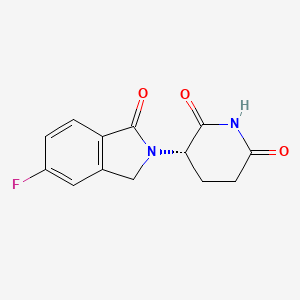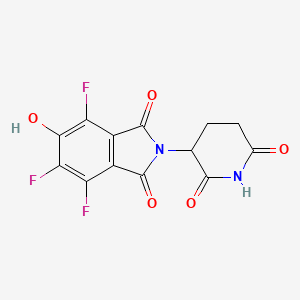
2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione is a complex organic compound known for its significant applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidinyl group and multiple fluorine atoms, contributing to its distinct chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the coupling of a glutamine ester with a substituted 2-haloalkylbenzoate, followed by cyclization and transformation of benzo substituents . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This may involve continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .
化学反応の分析
Types of Reactions: 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions: Typical reagents include N-bromosuccinimide for bromination, and catalytic hydrogenation for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential to modulate biological pathways and enzyme activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects through multiple mechanisms, including the modulation of protein degradation pathways. It acts as a ligand for cereblon, an E3 ubiquitin ligase, leading to the degradation of target proteins involved in disease processes . This mechanism is particularly relevant in the context of cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth .
類似化合物との比較
Lenalidomide: Shares a similar core structure but differs in its specific functional groups and biological activities.
Thalidomide: Another related compound with distinct therapeutic applications and side effect profiles.
Uniqueness: 2-(2,6-Dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindoline-1,3-dione is unique due to its trifluorinated structure, which enhances its stability and reactivity compared to other similar compounds. This makes it a valuable candidate for drug development and other scientific applications .
特性
分子式 |
C13H7F3N2O5 |
|---|---|
分子量 |
328.20 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4,5,7-trifluoro-6-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H7F3N2O5/c14-7-5-6(8(15)10(20)9(7)16)13(23)18(12(5)22)3-1-2-4(19)17-11(3)21/h3,20H,1-2H2,(H,17,19,21) |
InChIキー |
KNOYOEMLNYMANY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C(=C3F)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
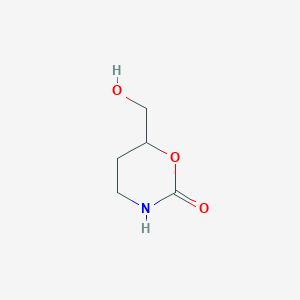
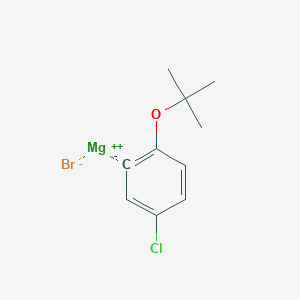
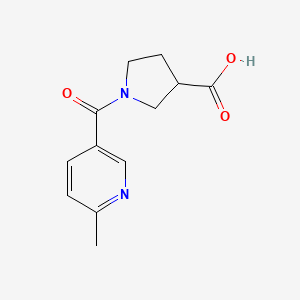
![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
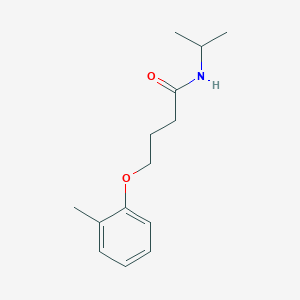
![n-(2-Methoxyethyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide](/img/structure/B14895550.png)
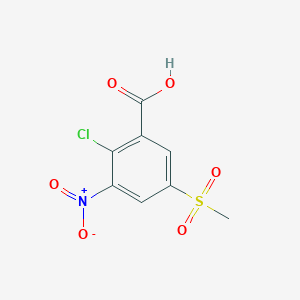
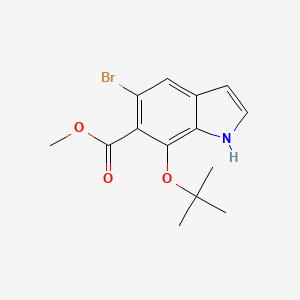
![Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B14895568.png)
![n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide](/img/structure/B14895575.png)

